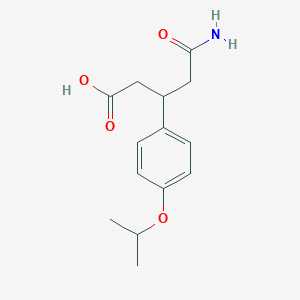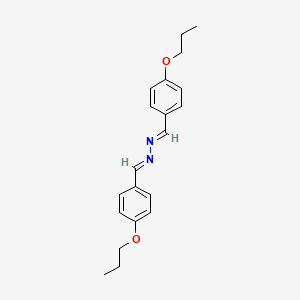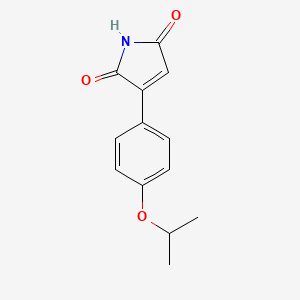
3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedione, also known as levetiracetam, is a widely used antiepileptic drug. It was first approved by the US Food and Drug Administration in 1999 for the treatment of partial seizures in adults with epilepsy. Since then, it has been used for the treatment of various types of seizures and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem is not fully understood. However, it is believed to act by binding to a specific protein, called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem may modulate the release of neurotransmitters, leading to a reduction in the occurrence of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have minimal effects on other neurotransmitter systems, such as GABA and glutamate. It also does not interact with other antiepileptic drugs, making it a useful adjunctive therapy for patients with refractory epilepsy. In addition, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem has a favorable pharmacokinetic profile, with a half-life of around 6-8 hours and minimal drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Levetiracetam has several advantages for use in lab experiments. It has a well-established safety profile and is readily available for purchase. In addition, it has been extensively studied for its antiepileptic properties, making it a useful tool for investigating the mechanisms of epilepsy and other neurological disorders. However, one limitation of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem is that it may not be effective in all types of seizures, and its mechanism of action is not fully understood.
Orientations Futures
For the study of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem include the development of new formulations or delivery methods, investigation of its potential use in other neurological disorders, and further elucidation of its mechanism of action.
Applications De Recherche Scientifique
Levetiracetam has been extensively studied for its antiepileptic properties. It has been shown to be effective in the treatment of various types of seizures, including partial seizures, myoclonic seizures, and generalized tonic-clonic seizures. In addition to its antiepileptic properties, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem has also been studied for its potential use in the treatment of other neurological disorders, such as migraine, neuropathic pain, and anxiety disorders.
Propriétés
IUPAC Name |
1-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-6-4-10(5-7-11)12-8-13(16)15(3)14(12)17/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIJJCJEHWLTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]morpholine](/img/structure/B3830533.png)

![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3830546.png)
![4-{2-[(4-methoxybenzyl)amino]ethyl}-2,2-dimethyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B3830548.png)
![4-[(4-ethyl-1,4-diazepan-1-yl)carbonyl]-8-methyl-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3830560.png)

![tert-butyl [({[2-(4-methylphenoxy)ethyl]amino}carbonothioyl)thio]acetate](/img/structure/B3830567.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)



